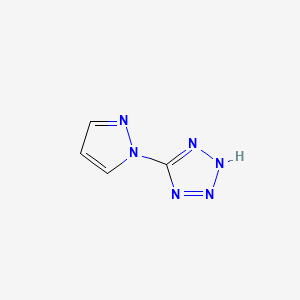

5-(1H-Pyrazol-1-yl)-2H-Tetrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1H-pyrazol-1-yl)-2H-tetrazole: is a heterocyclic compound that contains both a pyrazole and a tetrazole ring. These types of compounds are of significant interest in the fields of medicinal chemistry and materials science due to their unique structural properties and potential biological activities. The combination of the pyrazole and tetrazole rings in a single molecule can lead to enhanced stability and reactivity, making it a valuable compound for various applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

5-(1H-pyrazol-1-yl)-2H-tetrazole derivatives have shown promising antimicrobial properties. Studies indicate that certain synthesized tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a series of 7,9-disubstituted tetrazoles were evaluated for their efficacy against various bacterial strains, with some compounds outperforming standard antibiotics like ampicillin . The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

1.2 Anti-inflammatory and Analgesic Properties

Research has demonstrated that 5-(1H-pyrazol-1-yl)-2H-tetrazole derivatives possess anti-inflammatory effects. In animal models, compounds derived from this structure were tested using the carrageenan-induced paw edema method, showing comparable efficacy to established anti-inflammatory drugs such as diclofenac . This suggests potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

1.3 Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Recent studies reported that specific derivatives exhibited potent activity against Entamoeba histolytica, a parasite responsible for amoebic dysentery. Notably, some derivatives displayed low cytotoxicity while maintaining high inhibitory concentrations, indicating their therapeutic potential .

1.4 Antiviral Activity

5-(1H-pyrazol-1-yl)-2H-tetrazole has been explored for antiviral applications as well. Compounds synthesized from this base structure were found to inhibit the replication of Herpes Simplex Virus and showed potential as inhibitors of RNA polymerases in influenza viruses . This highlights their role in developing antiviral therapies.

Material Science

Energetic Materials

In the field of explosives and propellants, 5-(1H-pyrazol-1-yl)-2H-tetrazole has been utilized to synthesize energetic salts with favorable properties. These compounds demonstrated low sensitivity to impact and friction while maintaining acceptable detonation characteristics, making them suitable candidates for safer explosive formulations .

Agricultural Applications

Pesticide Development

The compound's derivatives have been evaluated for their potential as agricultural pesticides. Studies indicated that certain pyrazole-tetrazole hybrids possess herbicidal and insecticidal properties, which could be beneficial in crop protection strategies . The mechanism often involves disrupting metabolic processes in pests or inhibiting key enzymes necessary for their survival.

Data Overview

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1H-pyrazole with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of 5-(1H-pyrazol-1-yl)-2H-tetrazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-pyrazol-1-yl)-2H-tetrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the pyrazole and tetrazole rings.

Reduction: Formation of reduced derivatives with potential changes in the ring structure.

Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 5-(1H-pyrazol-1-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to interact with metal ions and proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1H-pyrazole

- 2H-tetrazole

- 5-amino-1H-pyrazole

- 1,2,3-triazole

Uniqueness

5-(1H-pyrazol-1-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in a single molecule. This dual-ring structure provides enhanced stability and reactivity compared to compounds with only one of these rings. The combination of these rings also allows for unique interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

5-(1H-pyrazol-1-yl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(1H-pyrazol-1-yl)-2H-tetrazole features a pyrazole ring connected to a tetrazole moiety. The unique structure contributes to its reactivity and biological functions. It is characterized by:

- Molecular Formula : C_4H_4N_6

- Molecular Weight : 164.12 g/mol

- CAS Number : 1013759-52-8

1. Antimicrobial Activity

Research indicates that compounds containing the pyrazole-tetrazole framework exhibit notable antimicrobial properties. A study evaluated various derivatives' effectiveness against several fungal strains, revealing inhibition zones ranging from 12 to 16 mm , indicating moderate antifungal activity .

2. Alpha-Amylase Inhibition

The inhibition of alpha-amylase is crucial for managing diabetes. A recent investigation into derivatives of 5-(1H-pyrazol-1-yl)-2H-tetrazole demonstrated IC50 values significantly lower than the control acarbose, suggesting potent alpha-amylase inhibition capabilities . The results are summarized in Table 1.

| Compound | IC50 (mg/mL) | Control (Acarbose) |

|---|---|---|

| Compound A | 0.134 | 0.26 |

| Compound B | 0.012 | 0.26 |

3. Anti-inflammatory and Analgesic Effects

The compound has shown promising anti-inflammatory effects in various models, including carrageenan-induced paw edema tests. It significantly reduced edema and cell migration, indicating its potential as an anti-inflammatory agent . In analgesic assays, it reduced abdominal writhing and licking times in response to pain stimuli, although it did not exhibit antinociceptive effects in the tail flick test .

The mechanisms underlying the biological activities of 5-(1H-pyrazol-1-yl)-2H-tetrazole involve multiple pathways:

- Enzyme Inhibition : The compound appears to inhibit enzymes such as alpha-amylase, which plays a critical role in carbohydrate metabolism.

- Nitric Oxide Pathway : The anti-inflammatory effects may be mediated through the NO/cGMP pathway, which is crucial for vascular relaxation and inflammation modulation .

Case Studies

Several studies have highlighted the compound's effectiveness:

- Fungal Inhibition Study : A series of pyrazole-tetrazole derivatives were synthesized and tested against fungal pathogens like Aspergillus niger and Penicillium digitatum. The derivatives exhibited significant antifungal potency compared to standard treatments .

- Inflammatory Response Model : In vivo studies demonstrated that 5-(1H-pyrazol-1-yl)-2H-tetrazole reduced inflammation markers in carrageenan-induced models, supporting its potential therapeutic use in inflammatory diseases .

Eigenschaften

IUPAC Name |

5-pyrazol-1-yl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-2-5-10(3-1)4-6-8-9-7-4/h1-3H,(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDRLKZVDANMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.